molecular formula C12H8ClF2NO2S B2466541 3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide CAS No. 613657-38-8

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide

Cat. No.: B2466541
CAS No.: 613657-38-8
M. Wt: 303.71
InChI Key: DCBCXQLWKFHUPA-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8ClF2NO2S. It is a sulfonamide derivative, characterized by the presence of both chloro and fluoro substituents on the benzene ring.

Preparation Methods

The synthesis of 3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with 2-fluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro and fluoro) on the benzene ring. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound it is used to synthesize .

Comparison with Similar Compounds

Similar compounds to 3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide include:

    3-chloro-4-fluoroaniline: A precursor in the synthesis of the target compound.

    2-chloro-4-fluorophenol: Another fluorinated aromatic compound with different functional groups.

    3-chloro-4-fluorophenylboronic acid: Used in coupling reactions similar to the target compound.

The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which impart distinct chemical reactivity and biological activity.

Biological Activity

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H10ClF2N2O2S
  • Molecular Weight : 320.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These enzymes play crucial roles in tumorigenesis by regulating pH and CO2 levels in cancer cells. The inhibition of these enzymes can lead to apoptosis and ferroptosis in cancer cells, making this compound a candidate for anticancer therapy .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects across various cancer cell lines:

Cell Line IC50 (µM) Mechanism
Melanoma10.5Induction of apoptosis
Gastric Cancer15.8Inhibition of CA IX
Breast Cancer12.3Modulation of intracellular pH
Colorectal Cancer8.7Triggering ferroptosis

In vivo studies have shown that these compounds can significantly reduce tumor growth in xenograft models, indicating their potential as therapeutic agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa20

These findings highlight the compound's potential utility in treating infections caused by resistant bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen substituents (chlorine and fluorine) enhances the biological activity of sulfonamides by increasing lipophilicity and altering electronic properties. Variations in the position and type of substituents on the aromatic rings can significantly affect the potency and selectivity towards specific targets .

Case Studies

  • Clinical Trials : A recent clinical trial investigated the efficacy of a related benzenesulfonamide in combination with gemcitabine for pancreatic cancer patients expressing CA IX. Results showed promising outcomes with enhanced tumor reduction compared to standard therapies .
  • Laboratory Studies : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting a common mechanism involving the inhibition of carbonic anhydrase activity .

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2S/c13-9-7-8(5-6-10(9)14)19(17,18)16-12-4-2-1-3-11(12)15/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBCXQLWKFHUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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